2,4-Diamino-5-methylquinazoline-6-carbaldehyde

Antifolate Drug Discovery Methotrexate Resistance Nonclassical Antifolates

2,4-Diamino-5-methylquinazoline-6-carbaldehyde is a heterocyclic quinazoline derivative bearing amino groups at positions 2 and 4, a methyl group at position 5, and a reactive carbaldehyde at position It belongs to the 2,4-diaminoquinazoline antifolate class, a scaffold extensively explored for dihydrofolate reductase (DHFR) inhibition. The compound serves as a critical synthetic precursor for generating nonclassical antifolate agents, including the methotrexate-resistant antitumor lead PKC-32, and is the principal hydrolytic degradation product of the clinical antifolate trimetrexate.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 93676-21-2
Cat. No. B11896087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-methylquinazoline-6-carbaldehyde
CAS93676-21-2
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)C=O
InChIInChI=1S/C10H10N4O/c1-5-6(4-15)2-3-7-8(5)9(11)14-10(12)13-7/h2-4H,1H3,(H4,11,12,13,14)
InChIKeyOOLFRSSXCBPUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-5-methylquinazoline-6-carbaldehyde (CAS 93676-21-2): A Specialized Intermediate in Antifolate Drug Discovery and Impurity Profiling


2,4-Diamino-5-methylquinazoline-6-carbaldehyde is a heterocyclic quinazoline derivative bearing amino groups at positions 2 and 4, a methyl group at position 5, and a reactive carbaldehyde at position 6. It belongs to the 2,4-diaminoquinazoline antifolate class, a scaffold extensively explored for dihydrofolate reductase (DHFR) inhibition [1]. The compound serves as a critical synthetic precursor for generating nonclassical antifolate agents, including the methotrexate-resistant antitumor lead PKC-32, and is the principal hydrolytic degradation product of the clinical antifolate trimetrexate [2][3]. Its molecular formula is C10H10N4O (MW 202.21 g/mol), and it is commercially available at purities of 97% or higher (NLT 98% from certified suppliers) .

Why 2,4-Diamino-5-methylquinazoline-6-carbaldehyde Cannot Be Replaced by Common 2,4-Diaminoquinazoline Analogs


Simple interchange with unsubstituted 2,4-diaminoquinazoline or 2,4-diaminoquinazoline-6-carbaldehyde is not possible because the 5-methyl group imparts critical lipophilicity and steric properties that influence target binding and cellular uptake [1]. Conversely, the 6-carbaldehyde provides a unique electrophilic handle for conjugation or Schiff base formation that is absent in 6‑alkyl or 6‑carbonitrile analogs [2]. Furthermore, this specific substitution pattern matches the major degradation product of trimetrexate, making the compound irreplaceable as a reference standard in pharmaceutical quality control [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2,4-Diamino-5-methylquinazoline-6-carbaldehyde (CAS 93676-21-2)


Proven Essential Intermediate for a Methotrexate-Resistant Antitumor Agent with 100-Fold Superiority

The target compound is the direct synthetic precursor to PKC-32 (9-(2,4-diamino-5-methylquinazoline-6-methylene)aminophenanthrene). PKC-32 itself demonstrates that derivatives built from this aldehyde intermediate achieve a 100‑fold greater growth inhibition potency than methotrexate specifically in methotrexate‑resistant L5178Y leukemia cells possessing a transport defect [1]. While the aldehyde is not the terminal bioactive species, its 5‑methyl‑6‑carbaldehyde functionalization pattern is structurally required for the methylene‑linked phenanthrene modification that confers the resistance‑overcoming activity.

Antifolate Drug Discovery Methotrexate Resistance Nonclassical Antifolates DHFR Inhibitors

Characterized as the Major Degradation Product of Trimetrexate with Quantified Stability Kinetics

The compound is the principal degradation product of the clinical antifolate trimetrexate (TMQ) under physiologically relevant conditions. Stetson et al. (1989) incubated TMQ in sterile aqueous solution at 37°C and identified (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline as the major degradant. The degradation follows first-order kinetics with a rate constant of 0.0134 ± 0.002 day⁻¹ (half‑life 51.6 ± 0.8 days). Ten percent degradation is reached after 7.9 days under these conditions [1]. None of the closely related analogs (e.g., 2,4-diaminoquinazoline-6-carbaldehyde or 2,4-diamino-5-methylquinazoline-6-carbonitrile) match this degradation profile, making the target compound uniquely suitable as a reference standard for trimetrexate impurity quantification.

Pharmaceutical Impurity Analysis Trimetrexate Stability Degradation Kinetics Antifolate Drug Quality Control

Enhanced Synthetic Versatility via the 6‑Carbaldehyde Group for Schiff Base and Reductive Amination Libraries

The 6‑carbaldehyde moiety of the target compound undergoes condensation with primary amines to form Schiff bases, followed by reduction or direct use in reductive amination to produce 6‑(N‑substituted) analogs [1][2]. This versatile reactivity is not shared by the 6‑carbonitrile analog (2,4-diamino-5-methylquinazoline-6-carbonitrile, CAS 18917‑72‑1), which requires harsh Sandmeyer-type conditions for further derivatization [3]. Literature examples show that the aldehyde is the preferred intermediate for generating antihypertensive, antimalarial, and anticancer quinazoline derivatives; a 1989 Acta Pharmaceutica Sinica study demonstrated that Schiff bases generated from this aldehyde (via the triamino precursor) achieved 100% suppression of Plasmodium berghei in mice at 5 mg/kg, whereas the carbonitrile analog could not undergo the same condensation [2].

Synthetic Chemistry Schiff Base Formation Reductive Amination Antifolate Derivative Libraries

Regulatory-Relevant Reference Standard for Trimetrexate Impurity Profiling in Pharmaceutical QC

According to the ICH Q3A/Q3B regulatory framework, drug product impurities present at levels above the identification threshold must be characterized and quantified. Trimetrexate glucuronate (Neutrexin®) undergoes oxidative N‑dealkylation and aldehyde formation to yield 2,4-diamino-5-methylquinazoline-6-carbaldehyde as the principal degradation impurity [1][2]. The degradation rate constant (0.0134 day⁻¹) and half-life (51.6 days) at 37°C demonstrate that this impurity must be monitored during long‑term stability studies. A WO1999059981A1 patent identifies the aldehyde hydrate as a critical impurity in thermally stable trimetrexate formulations, underscoring the regulatory requirement for a pure reference standard [3].

Pharmaceutical Quality Control Impurity Reference Standard Trimetrexate Forced Degradation ICH Q3A/B Guidelines

Priority Application Scenarios for 2,4-Diamino-5-methylquinazoline-6-carbaldehyde Informed by Quantitative Differentiation Evidence


Synthesis of Nonclassical Antifolates Targeting Methotrexate-Resistant Cancers

Academic and industrial medicinal chemistry groups developing DHFR inhibitors that circumvent methotrexate resistance utilize this aldehyde to create 6‑methylene‑linked analogs such as PKC-32, which demonstrated 100‑fold greater potency than methotrexate in resistant L5178Y leukemia cells [1]. The carbaldehyde provides the essential electrophilic partner for condensation with aromatic amines, enabling late‑stage diversification that is not feasible with 6‑carbonitrile or 6‑alkyl analogs.

Stability-Indicating Method Development and Impurity Quantification for Trimetrexate Formulations

Pharmaceutical QC laboratories require the authentic aldehyde impurity as a reference standard for HPLC method validation of trimetrexate glucuronate drug products. The degradation rate constant (0.0134 day⁻¹) and half-life (51.6 days) established by Stetson et al. (1989) define the stability profile that must be monitored during forced degradation and long-term stability studies [2]. Regulators expect the use of the exact impurity compound, not an analog, for system suitability testing.

Construction of Schiff Base and Reductive Amination Libraries for Antifolate Structure-Activity Relationship (SAR) Studies

The 6‑carbaldehyde group permits mild, high-yielding Schiff base formation with primary amines, enabling parallel synthesis of diverse 6‑(N‑substituted) quinazoline libraries. This synthetic versatility was exploited by Meng et al. (1989) to generate antimalarial and antineoplastic benzylaminoquinazolines with up to 100% parasitemia suppression at 5 mg/kg [3], confirming the aldehyde's value as a privileged building block over the corresponding carbonitrile.

Thermally Stable Trimetrexate Formulation Development and Patent Protection

Patent WO1999059981A1 explicitly claims the aldehyde hydrate as an impurity that must be controlled during the production of thermally stable trimetrexate monohydrate. Process chemistry teams developing improved trimetrexate crystallization and formulation methods depend on this compound to monitor impurity fate and validate the robustness of new manufacturing routes [4].

Quote Request

Request a Quote for 2,4-Diamino-5-methylquinazoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.